Choline dehydrocholate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

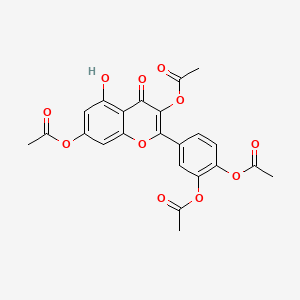

コリンデヒドロコレートは、コリンとデヒドロコール酸から誘導された化合物です。 コリンは、神経伝達物質の合成、細胞膜シグナル伝達、脂質輸送など、様々な身体機能に重要な役割を果たす必須栄養素です 。 デヒドロコール酸は、胆汁の流れを促進するために使用される胆汁酸誘導体です 。コリンデヒドロコレートは、コリンとデヒドロコール酸の両方の特性を兼ね備えており、様々な科学分野や医療分野で注目されている化合物です。

準備方法

合成経路と反応条件

コリンデヒドロコレートは、コリン塩化物とデヒドロコール酸を反応させることで合成できます。この反応は通常、エタノールやメタノールなどの溶媒を使用し、反応を促進するために加熱が必要となる場合があります。 生成物はその後、結晶化または他の分離技術によって精製されます .

工業的生産方法

コリンデヒドロコレートの工業的生産には、実験室と同様の反応条件を用いた大規模合成が行われます。 このプロセスは、効率と収率を最適化するために、連続フロー反応器や自動精製システムを用いて、一貫した製品品質を確保することが多いです .

化学反応の分析

反応の種類

コリンデヒドロコレートは、様々な化学反応を起こします。これには以下が含まれます。

酸化: コリンデヒドロコレートは、使用する酸化剤によって異なる誘導体を生成するために酸化することができます。

還元: 還元反応は、コリンデヒドロコレートの官能基を修飾し、還元された誘導体の生成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用する特定の条件や試薬によって異なります。 例えば、酸化はコリンオキシド誘導体の生成につながる可能性があり、還元はコリンデヒドロコレートの様々な還元形の生成につながる可能性があります .

科学研究への応用

コリンデヒドロコレートは、以下を含む様々な科学研究への応用があります。

化学: 有機合成における試薬として、および他の化合物の合成の前駆体として使用されます。

生物学: 細胞膜の構造と機能における役割、および神経伝達物質合成への関与について研究されています。

医学: 肝機能の改善や胆汁の流れの促進など、その潜在的な治療効果について調査されています。

科学的研究の応用

Choline dehydrocholate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Studied for its role in cell membrane structure and function, as well as its involvement in neurotransmitter synthesis.

Medicine: Investigated for its potential therapeutic effects, including its use in liver function improvement and bile flow stimulation.

Industry: Utilized in the production of pharmaceuticals and as an additive in animal feed to promote growth and health .

作用機序

コリンデヒドロコレートは、いくつかの機序を通じてその効果を発揮します。

神経伝達物質合成: コリンは、記憶や筋肉の制御に関与する神経伝達物質であるアセチルコリンの前駆体です.

脂質代謝: コリンは、細胞膜の主要成分であるホスファチジルコリンの合成に不可欠です.

胆汁の流れの促進: デヒドロコール酸は胆汁の流れを促進し、消化と脂肪の吸収を助けます.

類似の化合物との比較

類似の化合物

コリン塩化物: 食事療法の補助食品や動物飼料に使用されるコリンの一般的な形態です。

ホスファチジルコリン: コリンを含むリン脂質であり、細胞膜の主要成分です。

デヒドロコール酸: 胆汁の流れを促進するために使用される胆汁酸誘導体です .

独自性

コリンデヒドロコレートは、コリンとデヒドロコール酸の両方の特性を兼ね備えている点でユニークです。 この二重の機能により、神経伝達物質合成におけるコリンの役割と、デヒドロコール酸の胆汁の流れの促進の両方が望ましい用途に特に役立ちます .

類似化合物との比較

Similar Compounds

Choline Chloride: A common form of choline used in dietary supplements and animal feed.

Phosphatidylcholine: A phospholipid that incorporates choline and is a major component of cell membranes.

Dehydrocholic Acid: A bile acid derivative used to stimulate bile flow .

Uniqueness

Choline dehydrocholate is unique in that it combines the properties of both choline and dehydrocholic acid. This dual functionality makes it particularly useful in applications where both choline’s role in neurotransmitter synthesis and dehydrocholic acid’s bile flow stimulation are desired .

特性

CAS番号 |

4201-78-9 |

|---|---|

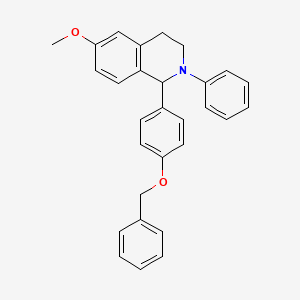

分子式 |

C29H47NO6 |

分子量 |

505.7 g/mol |

IUPAC名 |

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C24H34O5.C5H14NO/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;1-6(2,3)4-5-7/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);7H,4-5H2,1-3H3/q;+1/p-1/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1 |

InChIキー |

GJENXZXAFXDOTP-CAOXKPNISA-M |

異性体SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.C[N+](C)(C)CCO |

正規SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.C[N+](C)(C)CCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate](/img/structure/B12742054.png)

![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)